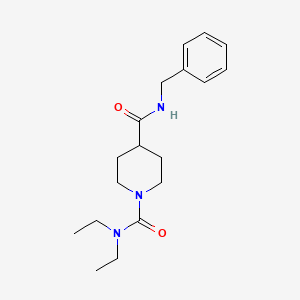![molecular formula C21H21N7O B5400999 (3-methyltriazolo[4,5-b]pyridin-6-yl)-[3-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]methanone](/img/structure/B5400999.png)
(3-methyltriazolo[4,5-b]pyridin-6-yl)-[3-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-methyltriazolo[4,5-b]pyridin-6-yl)-[3-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]methanone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a triazolopyridine core, a phenylpyrazole moiety, and a piperidinylmethanone group, making it a unique structure with diverse chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-methyltriazolo[4,5-b]pyridin-6-yl)-[3-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyridine core, followed by the introduction of the phenylpyrazole and piperidinylmethanone groups. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(3-methyltriazolo[4,5-b]pyridin-6-yl)-[3-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include halogenated compounds, organometallic reagents, and catalysts such as palladium or platinum. Reaction conditions may vary, but typically involve controlled temperatures, pressures, and pH levels to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may result in various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
(3-methyltriazolo[4,5-b]pyridin-6-yl)-[3-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]methanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of (3-methyltriazolo[4,5-b]pyridin-6-yl)-[3-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Trimethoxyphenylsilane: A silane compound with three methoxy groups, used in various chemical syntheses.
Uniqueness
(3-methyltriazolo[4,5-b]pyridin-6-yl)-[3-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]methanone is unique due to its complex structure, which combines multiple functional groups and aromatic rings
Propiedades
IUPAC Name |
(3-methyltriazolo[4,5-b]pyridin-6-yl)-[3-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N7O/c1-27-20-18(24-26-27)10-16(11-22-20)21(29)28-9-5-8-15(13-28)19-17(12-23-25-19)14-6-3-2-4-7-14/h2-4,6-7,10-12,15H,5,8-9,13H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALGSUKMQPMKWTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=N2)C(=O)N3CCCC(C3)C4=C(C=NN4)C5=CC=CC=C5)N=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B5400917.png)
![(1R*,2R*,6S*,7S*)-4-[(3-isobutyl-5-isoxazolyl)carbonyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5400924.png)
![1'-isopropyl-2'H,5'H-spiro[1,3-benzodioxole-2,3'-pyrrolidine]-2',5'-dione](/img/structure/B5400927.png)
![3-[(4-allyl-1-piperazinyl)carbonyl]-6-bromo-2H-chromen-2-one](/img/structure/B5400933.png)
![N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-3,5-dimethyl-4,5-dihydroisoxazole-5-carboxamide](/img/structure/B5400939.png)
![N-(2-chloro-4-methylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5400953.png)
![N-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]methyl}-1,3-benzothiazole-5-carboxamide](/img/structure/B5400967.png)

![4-[(E)-1-cyano-2-[3-methoxy-4-[(3-nitrophenyl)methoxy]phenyl]ethenyl]benzoic acid](/img/structure/B5400983.png)
![5-[4-(benzyloxy)phenyl]-4-(4-fluorobenzoyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5400987.png)


![2,2-dimethyl-N-{1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide](/img/structure/B5401019.png)
![(3Z)-3-[[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene]-5-(4-methylphenyl)furan-2-one](/img/structure/B5401027.png)
